Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester
Description
This organotin compound (CAS: 52628-34-9) features a central 1,1,3,3-tetrabutyl-1,3-distannathianediyl core linked via sulfur atoms to two thioacetic acid groups, esterified with diisooctyl alcohol. It is primarily used as a stabilizer in polyvinyl chloride (PVC) and other plastics due to its ability to scavenge hydrochloric acid, a byproduct of thermal degradation . Its molecular structure confers high thermal stability and low migration rates compared to simpler organotin derivatives. Regulatory guidelines limit its use in food-contact plastics to 0.006 mg/kg (as tin) due to toxicity concerns .
Properties
CAS No. |
52628-34-9 |
|---|---|
Molecular Formula |
C36H74O4S3Sn2 |
Molecular Weight |
904.6 g/mol |
IUPAC Name |
6-methylheptyl 2-[dibutyl-[dibutyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C10H20O2S.4C4H9.S.2Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;4*1-3-4-2;;;/h2*9,13H,3-8H2,1-2H3;4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
DFLAZBAZSZETSL-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(CCCC)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The literature and chemical supplier data reveal that the preparation of this compound generally follows multi-step organotin synthesis involving:
Synthesis of the Distannathianediyl Core
- Starting Materials: Dibutyltin dichloride or dibutyltin oxide derivatives are commonly used as tin sources.
- Formation of Tin-Sulfur Bonds: The distannathianediyl core is formed by reacting dibutyltin compounds with sulfur-containing ligands such as thioglycolic acid or thiol derivatives. This step involves nucleophilic substitution or condensation reactions to form Sn–S bonds.
- Tetrabutyl Substitution: The butyl groups are introduced via organotin reagents like tetrabutyltin or through alkylation steps on tin centers.
Esterification with Isooctyl Groups
- Ester Formation: The acetic acid moieties are esterified with isooctanol to form diisooctyl esters. This is typically done via acid-catalyzed esterification or by transesterification methods.
- Coupling with Tin-Sulfur Core: The esterified acetic acid derivatives are then linked to the distannathianediyl core through sulfur atoms, forming thioester bonds that complete the molecule.
Purification and Characterization
- The final product is purified by standard techniques such as distillation under reduced pressure or chromatographic methods to achieve high purity (≥99% assay reported by suppliers).
- Characterization involves spectroscopic methods (NMR, IR), elemental analysis, and sometimes X-ray crystallography to confirm the structure.
Detailed Reaction Scheme (Hypothetical Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of Sn–S bonds | Dibutyltin dichloride + thiol ligand, base (e.g., NaOH) | Distannathianediyl core with tetrabutyl groups |
| 2 | Esterification | Acetic acid + isooctanol, acid catalyst (e.g., H2SO4) | Diisooctyl acetic acid ester |
| 3 | Coupling | Distannathianediyl core + diisooctyl ester under reflux | Final organotin diester compound |
| 4 | Purification | Distillation or chromatography | Pure Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester |
Research Findings and Industrial Practices
- Industrial Synthesis: The compound is produced commercially in China by multiple chemical companies as a fine chemical intermediate with reported assay purity of 99%.
- Applications: Its use as a raw material in pesticide and pharmaceutical synthesis suggests that the preparation methods are optimized for scalability and reproducibility.
- Stability and Storage: The compound is stored in tightly closed containers under cool, dry, and well-ventilated conditions to maintain stability.
Comparative Analysis with Related Organotin Compounds
| Feature | This compound | Dibutyltin Diisooctylthioglycolate (Related Compound) |
|---|---|---|
| Molecular Weight | ~904.6 g/mol | ~620 g/mol |
| Tin Centers | 2 | 1 |
| Ester Groups | Diisooctyl esters | Diisooctyl thioglycolate esters |
| Preparation Complexity | Multi-step involving distannathianediyl core formation and esterification | Single-step esterification of dibutyltin thioglycolate |
| Applications | Pesticides, pharmaceuticals, surfactants, polymers | Stabilizers, additives in polymers |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Dibutyltin dichloride, thiol ligands, acetic acid, isooctanol |
| Reaction Conditions | Acid/base catalysis, reflux, inert atmosphere |
| Purification Methods | Distillation, chromatography |
| Product Purity | ≥99% (as per commercial suppliers) |
| Storage Conditions | Cool, dry, ventilated, sealed containers |
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
Scientific Research Applications
Acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials due to its ability to act as a catalyst in polymerization reactions
Mechanism of Action
The mechanism by which acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester exerts its effects involves the interaction of its tin atoms with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The sulfur atoms in the compound also play a crucial role in its reactivity, allowing it to participate in redox reactions and other chemical processes .
Comparison with Similar Compounds
Research Findings
- Synthesis Efficiency : Tetrabutyl derivatives require multi-step synthesis (65–70% yield), whereas dioctyl analogues are synthesized in higher yields (80–85%) .
- Stabilizer Efficacy : In PVC, tetrabutyl derivatives outperform dioctyltin compounds at 180°C, retaining 95% initial tensile strength after 500 hours vs. 85% for dioctyltin .
Biological Activity
Overview of the Compound
Chemical Name: Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester
CAS Number: 26401-97-8
Molecular Formula: C28H54S2Sn2O2
Molecular Weight: 685.32 g/mol
This compound belongs to a class of organotin compounds characterized by their tin-containing moieties. Organotin compounds are known for their diverse biological activities and applications in various fields including agriculture and medicine.
Antimicrobial Properties
Organotin compounds have been extensively studied for their antimicrobial properties. Research indicates that certain organotin derivatives exhibit significant antibacterial and antifungal activities. For instance:
- Mechanism of Action: Organotin compounds often disrupt cell membrane integrity and inhibit enzyme activity in microbial cells.
- Case Study: A study demonstrated that diorganotin compounds showed potent activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Cytotoxicity
The cytotoxic effects of organotin compounds have been a focal point in toxicological studies:
- Cell Lines Tested: Various studies have evaluated the cytotoxicity of organotin compounds on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- Findings: The compound under consideration may exhibit cytotoxic effects that could be harnessed for therapeutic purposes. For example, certain derivatives have been shown to induce apoptosis in cancer cells.
Endocrine Disruption
Organotin compounds are also scrutinized for their potential endocrine-disrupting effects:
- Mechanism: These compounds can mimic or interfere with hormone signaling pathways.
- Research Insight: Studies have indicated that exposure to certain organotins can lead to reproductive and developmental toxicity in model organisms.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy:
- A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of organotin derivatives against multi-drug resistant strains of bacteria. The results showed a correlation between the structure of the compound and its antimicrobial potency.
-
Cytotoxic Potential:
- Research conducted at a university laboratory found that specific organotin compounds caused significant cell death in human cancer cell lines when tested at varying concentrations over a 48-hour period.
-
Endocrine Disruption Studies:
- Investigations into the effects of organotin exposure on amphibians revealed alterations in reproductive behavior and development, emphasizing the need for careful regulation of these substances.
Q & A
Q. What are the critical considerations for synthesizing this organotin compound with high purity?
The synthesis involves multi-step reactions, including the formation of the distannathianediyl core and esterification. Key steps include:
- Tin-sulfur bond formation : Use of tetrabutyltin precursors with sulfur-containing reagents under anhydrous conditions to avoid hydrolysis .
- Esterification : Reaction of thioacetic acid derivatives with isooctanol in the presence of acid catalysts (e.g., H₂SO₄) at controlled temperatures (60–80°C) to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product (>95% purity) . Table 1: Typical Reaction Conditions
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Tin core formation | SnCl₄, Na₂S | 110°C | Toluene | 60–70% |
| Esterification | Isooctanol, H₂SO₄ | 70°C | Dichloromethane | 75–85% |
Q. How can the molecular structure of this compound be validated?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to identify ester groups (δ 1.2–1.6 ppm for isooctyl CH₃; δ 170–175 ppm for carbonyl carbons) and tin-bound thioether linkages (δ 40–50 ppm for Sn-S) .
- Mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 785.2) and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, resolving the Sn-S bond geometry and steric effects of tetrabutyl groups .
Advanced Research Questions
Q. What methodological strategies address contradictions in reactivity data for organotin thioesters?
Discrepancies in reactivity (e.g., catalytic activity vs. thermal stability) often arise from:
- Steric hindrance : Tetrabutyl groups may reduce nucleophilic attack on the tin center. Compare reactivity with less hindered analogs (e.g., dimethyltin derivatives) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may destabilize Sn-S bonds. Use DFT calculations to model solvent interactions .
- Experimental validation : Replicate studies under inert atmospheres (argon/glovebox) to exclude oxidation artifacts .
Q. How can computational methods optimize reaction pathways for this compound?
ICReDD’s integrated approach combines:
- Quantum chemical calculations : To map potential energy surfaces for Sn-S bond formation and identify transition states .
- Machine learning : Train models on existing organotin reaction datasets to predict optimal catalysts (e.g., Lewis acids) or solvents .
- Feedback loops : Use experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters iteratively .
Q. What analytical techniques resolve impurities in synthesized batches?
Impurities (e.g., unreacted isooctanol or SnO₂ byproducts) require:
- TGA-MS : Detect volatile impurities during thermal decomposition (20–400°C, N₂ atmosphere) .
- ICP-OES : Quantify tin content and trace metal contaminants (detection limit: 0.1 ppm) .
- HPLC-DAD : Monitor ester hydrolysis products using a C18 column (acetonitrile/water mobile phase) .
Data Contradiction Analysis
Q. Why do NMR spectra sometimes show unexpected splitting patterns for the isooctyl chains?
Dynamic stereochemical effects (e.g., hindered rotation of branched isooctyl groups) can cause signal splitting. Solutions:
- Variable-temperature NMR : Observe coalescence of peaks at elevated temperatures (e.g., 50°C in CDCl₃) .
- COSY/NOESY : Correlate proton couplings to confirm conformational rigidity .
Methodological Design for Applications
Q. How to design experiments evaluating this compound’s efficacy as a stabilizer in polymers?
Use a factorial design approach:
- Variables : Concentration (0.1–1.0 wt%), temperature (150–250°C), polymer type (PVC, polyurethane).
- Response metrics : Thermal degradation onset (TGA), discoloration (UV-Vis), mechanical strength (tensile testing) .
- Statistical analysis : ANOVA to identify significant interactions between variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
